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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-Bromo-N-
methylbenzamide, a versatile building block in medicinal chemistry and drug discovery. This

document outlines key synthetic methodologies, potential applications based on the biological

activities of its derivatives, and detailed experimental protocols.

Introduction
4-Bromo-N-methylbenzamide is a valuable starting material for the synthesis of a wide array

of more complex molecules. The presence of a bromine atom on the phenyl ring provides a

reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling,

allowing for the introduction of diverse aryl and heteroaryl substituents. The N-

methylbenzamide moiety is a common feature in many biologically active compounds,

contributing to their binding affinity and pharmacokinetic properties. Derivatization of this

scaffold has led to the development of compounds with potential applications as anticancer and

antimicrobial agents.

Key Applications and Derivatization Strategies
The primary strategy for the derivatization of 4-Bromo-N-methylbenzamide is the palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a

carbon-carbon bond between the brominated phenyl ring and a variety of boronic acids or their

esters, leading to the synthesis of 4-aryl-N-methylbenzamide derivatives. These derivatives are
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of significant interest in drug discovery due to their structural similarity to known kinase

inhibitors and other therapeutic agents.

Anticancer Applications
Benzamide derivatives are a well-established class of compounds with significant anticancer

activity.[1][2] The derivatization of 4-Bromo-N-methylbenzamide can lead to the development

of potent and selective kinase inhibitors. By introducing specific aryl or heteroaryl groups at the

4-position, it is possible to target the ATP-binding site of various protein kinases, which are

often dysregulated in cancer.

Antimicrobial Applications
The benzamide scaffold is also a known pharmacophore in the development of antimicrobial

agents.[3][4] Derivatives of 4-Bromo-N-methylbenzamide can be screened for activity against

a range of bacterial and fungal pathogens. The introduction of different substituents via

derivatization allows for the fine-tuning of the molecule's antimicrobial spectrum and potency.

Quantitative Data Summary
The following tables summarize representative quantitative data for derivatives of structurally

similar benzamide compounds, highlighting their potential biological activities. While specific

data for derivatives of 4-Bromo-N-methylbenzamide are not extensively available in the public

domain, the data presented for analogous compounds provide a strong rationale for its use in

drug discovery programs.

Table 1: In Vitro Anticancer Activity of 4-Methylbenzamide Derivatives[1]
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Compound ID Target Cell Line IC50 (µM)

7 K562 (Leukemia) 2.27

7 HL-60 (Leukemia) 1.42

7 OKP-GS (Renal) 4.56

10 K562 (Leukemia) 2.53

10 HL-60 (Leukemia) 1.52

Sorafenib K562 (Leukemia) >10

Sorafenib HL-60 (Leukemia) 3.93

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of N-Benzamide Derivatives[3]

Compound ID Bacterial Strain
Zone of Inhibition
(mm)

MIC (µg/mL)

5a B. subtilis 25 6.25

5a E. coli 31 3.12

6b E. coli 24 3.12

6c B. subtilis 24 6.25

MIC: Minimum Inhibitory Concentration.

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of 4-
Bromo-N-methylbenzamide derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling
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This protocol describes a general method for the synthesis of 4-aryl-N-methylbenzamide

derivatives from 4-Bromo-N-methylbenzamide and various arylboronic acids.

Materials:

4-Bromo-N-methylbenzamide

Arylboronic acid (1.2 equivalents)

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

Triphenylphosphine (PPh₃, 6 mol%)

Potassium carbonate (K₂CO₃, 2 equivalents)

1,4-Dioxane

Water

Nitrogen or Argon gas supply

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 4-Bromo-N-methylbenzamide (1.0 mmol), the arylboronic acid (1.2 mmol),

and potassium carbonate (2.0 mmol).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) to the reaction

mixture.

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired 4-aryl-N-methylbenzamide.

Protocol 2: In Vitro Anticancer Activity Assay (MTT
Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized

derivatives on cancer cell lines.

Materials:

Cancer cell lines (e.g., K562, HL-60)

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Synthesized 4-aryl-N-methylbenzamide derivatives

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

CO₂ incubator
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Procedure:

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to

adhere overnight in a CO₂ incubator at 37 °C.

Prepare serial dilutions of the test compounds in the culture medium.

Treat the cells with various concentrations of the synthesized derivatives and incubate for 48

hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of

cell growth.

Protocol 3: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

synthesized derivatives against various bacterial strains.

Materials:

Bacterial strains (e.g., B. subtilis, E. coli)

Mueller-Hinton Broth (MHB)

Synthesized 4-aryl-N-methylbenzamide derivatives

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity
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Procedure:

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

Add a standardized bacterial inoculum to each well.

Include positive (broth with bacteria) and negative (broth only) controls.

Incubate the plates at 37 °C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Visualizations
The following diagrams illustrate key processes and relationships described in these

application notes.

4-Bromo-N-methylbenzamide

Reaction

Arylboronic Acid

Pd Catalyst

Base

4-Aryl-N-methylbenzamideCross-Coupling Purification Final Product

Click to download full resolution via product page

Caption: Suzuki-Miyaura Coupling Workflow.
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Caption: Drug Discovery Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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